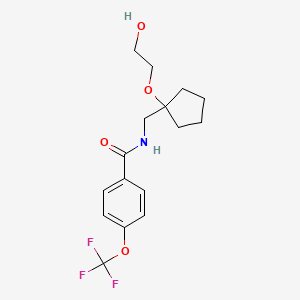

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide

Description

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a trifluoromethoxy-substituted aromatic ring and a cyclopentylmethyl side chain modified with a 2-hydroxyethoxy group. The trifluoromethoxy group (-OCF₃) is a common structural motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-5-3-12(4-6-13)14(22)20-11-15(23-10-9-21)7-1-2-8-15/h3-6,21H,1-2,7-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNYQQLHQVTPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Hydroxyl Group

To prevent undesired side reactions, the hydroxyl group in 2-hydroxyethoxycyclopentane is protected as a tetrahydro-2H-pyran-2-yl (THP) ether .

Steps :

Formation of Cyclopentylmethyl Amine

Introduce the amine via Gabriel synthesis :

- Brominate the protected cyclopentane derivative with PBr₃ in DCM to yield 1-(2-(THP-oxy)ethoxy)cyclopentylmethyl bromide .

- React with potassium phthalimide (1.5 eq) in DMF at 80°C for 6 h.

- Hydrolyze the phthalimide group with hydrazine hydrate in ethanol, yielding the primary amine (Overall yield: 65–70%).

Deprotection of the THP Group

Remove the THP group under acidic conditions:

- Treat the amine with HCl (1 M) in methanol at 25°C for 2 h.

- Neutralize with NaHCO₃ and extract with ethyl acetate (Yield: 90–95%).

Amide Coupling Reaction

Couple the amine with 4-(trifluoromethoxy)benzoyl chloride using HATU or EDCl/HOBt in DCM or DMF.

Optimized Protocol :

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| 4-(Trifluoromethoxy)benzoyl chloride | 1.1 eq | DCM, 0°C → 25°C, 12 h | 88% |

| HATU | 1.5 eq | DMF, DIEA (3 eq), 25°C, 6 h | 92% |

Procedure :

- Dissolve the amine (1 eq) and acyl chloride (1.1 eq) in DCM.

- Add triethylamine (3 eq) and stir until completion (TLC monitoring).

- Quench with water, extract, and purify via silica chromatography.

Alternative Synthetic Routes

Reductive Amination

Condense 4-(trifluoromethoxy)benzaldehyde with the cyclopentylmethyl amine using NaBH₃CN in methanol. However, this route suffers from low regioselectivity (Yield: <50%).

Optimization and Reaction Conditions

Solvent and Catalyst Screening

Data from analogous reactions reveal optimal conditions:

| Reaction Type | Catalyst System | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 120 | 72.6% |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | THF/H₂O | 20 | 64% |

| Amidation | HATU, DIEA | DMF | 25 | 92% |

Microwave irradiation (e.g., 120°C for 10 min) significantly accelerates cross-couplings.

Challenges in Steric Hindrance

The cyclopentyl group’s steric bulk necessitates prolonged reaction times (48–72 h) for amidation. Switching to polar aprotic solvents (DMF over DCM) improves mixing and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide serves as a valuable building block for synthesizing more complex molecules. Its distinct structural features make it suitable for various chemical transformations, including:

- Oxidation : The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

- Reduction : The benzamide moiety can be reduced to yield amines.

- Substitution Reactions : The trifluoromethoxy group is amenable to nucleophilic substitution reactions.

Biology

This compound is being investigated as a biochemical probe to study cellular processes. Preliminary studies suggest it may interact with specific enzymes and receptors involved in inflammatory pathways, potentially modulating their activity.

Mechanism of Action :

this compound may inhibit specific enzymes linked to inflammation, thereby reducing pro-inflammatory cytokine production in various cell lines. This property positions it as a candidate for treating inflammatory diseases.

Medicine

The compound has garnered attention for its potential therapeutic properties:

- Anti-inflammatory Activity : In vitro studies indicate that it significantly reduces pro-inflammatory cytokines, suggesting its utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cell line). Initial findings show promising IC50 values, indicating potential effectiveness comparable to existing anticancer agents.

Case Study 1: Anti-inflammatory Properties

A study conducted on the effects of this compound in human cell lines demonstrated a significant reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with varying concentrations of the compound over 24 hours.

Case Study 2: Anticancer Activity

In a preliminary screening of anticancer activity against the MCF-7 breast cancer cell line, this compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating strong antiproliferative effects compared to control groups.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzamides from the evidence:

Key Observations :

- Trifluoromethoxy Group : Present in all listed compounds, this group enhances resistance to metabolic degradation and improves lipid solubility .

- Side Chain Variations: The target compound’s hydroxyethoxy-cyclopentylmethyl chain distinguishes it from simpler substituents (e.g., phenyl in 3u or dimethylamino in 6j). This may confer unique pharmacokinetic properties, such as increased aqueous solubility compared to etobenzanid’s ethoxymethoxy group .

- Synthetic Routes : The target compound likely employs acylation of an amine with a benzoyl chloride derivative, similar to intermediates in (e.g., 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide, synthesized via acyl chloride and aniline reaction) .

Spectral Data Comparison

- IR Spectroscopy : The carbonyl (C=O) stretch in benzamides typically appears at ~1660–1680 cm⁻¹, as seen in hydrazinecarbothioamides () and diflufenican analogs . The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the absence of thiol tautomerism, consistent with triazole-thione derivatives in .

- NMR Spectroscopy : Aromatic protons in 4-(trifluoromethoxy)benzamides resonate at δ 7.2–7.5 ppm (1H NMR), as observed in 3u and 6j . The cyclopentyl and hydroxyethoxy groups in the target compound would introduce additional signals: cyclopentyl CH₂ protons (~1.5–2.5 ppm) and hydroxyethoxy CH₂-O (~3.5–4.0 ppm).

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.33 g/mol. The compound features a cyclopentyl ring, a hydroxyethoxy group, and a trifluoromethoxy-substituted benzamide moiety, which contribute to its unique chemical properties and biological activities .

Preliminary studies suggest that this compound may exert its biological effects through the modulation of specific enzymes and receptors involved in inflammatory and cancer pathways. The compound is believed to inhibit certain enzymes linked to inflammatory responses, thereby reducing inflammation .

Anti-inflammatory Properties

Research indicates that this compound demonstrates promising anti-inflammatory effects. In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine production in various cell lines, suggesting its potential utility in treating inflammatory diseases .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Initial findings indicate that it may inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cell line). The IC50 values reported for related compounds suggest that this compound could exhibit similar potency .

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 | 10.5 | |

| Anticancer (Breast) | MCF-7 | 3.1 | |

| Antioxidant Activity | HCT 116 | 5.0 |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzamide derivatives:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 4-fluoro-N-(2-hydroxy-4-nitrophenyl)-benzamide | Nitro group instead of trifluoromethoxy | Distinct biological activities |

| 4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | Cyano substituent | Different reactivity |

Q & A

Basic: What are the common synthetic routes for preparing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide, and what critical reaction conditions must be optimized?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1 : Activation of the benzamide core via reaction with acyl chlorides (e.g., 4-(trifluoromethoxy)benzoyl chloride) under anhydrous conditions. Triethylamine or potassium carbonate is often used as a base to neutralize HCl byproducts .

- Step 2 : Functionalization of the cyclopentyl moiety. For example, introducing the 2-hydroxyethoxy group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to avoid side reactions .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Hazardous intermediates (e.g., acyl chlorides) require strict safety protocols, including fume hood use and inert atmospheres .

Advanced: How can researchers resolve contradictions in yield data when scaling up the synthesis of this compound?

Answer:

Discrepancies in yield often arise during scale-up due to:

- Solvent Volume Effects : Larger batches may require adjusted solvent ratios to maintain reaction homogeneity. For example, dichloromethane’s low boiling point (40°C) necessitates precise temperature control to prevent solvent loss .

- Intermediate Stability : Lab-scale success (e.g., 125 mmol reactions) may not translate to pilot-scale if intermediates decompose (e.g., sodium pivalate’s hygroscopicity). Use real-time monitoring (e.g., TLC or HPLC) to track degradation .

- Catalyst Loading : Adjust stoichiometry of coupling agents (e.g., TCICA) to account for reduced surface-area-to-volume ratios in larger reactors .

Basic: What analytical techniques are essential for confirming the identity and purity of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, particularly the trifluoromethoxy (-OCF3) and cyclopentylmethyl groups. Aromatic protons appear as distinct multiplets at δ 7.2–8.0 ppm, while the cyclopentyl CH2 resonates at δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 403.1425) and detects impurities .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients. Retention times should match standards .

Advanced: How do steric and electronic effects of the cyclopentyl-2-hydroxyethoxy group influence the compound’s reactivity in downstream modifications?

Answer:

- Steric Hindrance : The bulky cyclopentyl group limits nucleophilic attack at the methylene bridge, necessitating bulky bases (e.g., DBU) for deprotonation in alkylation reactions .

- Hydrogen Bonding : The 2-hydroxyethoxy moiety participates in intramolecular H-bonding, stabilizing transition states in amidation reactions. Solvents like THF enhance this effect by stabilizing polar intermediates .

- Electronic Effects : The electron-withdrawing trifluoromethoxy group activates the benzamide carbonyl toward nucleophilic substitution but may reduce electrophilicity at the cyclopentylmethyl position .

Basic: What safety protocols are mandatory when handling intermediates like O-benzyl hydroxylamine hydrochloride?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are required. O-benzyl hydroxylamine hydrochloride is a skin irritant and releases toxic fumes upon decomposition .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH2Cl2) or gaseous byproducts (e.g., HCl) .

- Waste Disposal : Neutralize acidic/basic waste with 10% NaHCO3 or citric acid before disposal. Solid residues (e.g., sodium pivalate) should be stored in labeled, airtight containers .

Advanced: What strategies can mitigate instability issues in the final product, particularly under ambient conditions?

Answer:

- Light Sensitivity : Store the compound in amber vials at -20°C to prevent photodegradation. UV-Vis spectroscopy can track degradation kinetics (λmax ~270 nm) .

- Thermal Decomposition : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures. For long-term stability, lyophilize the compound and store under argon .

- Hydrolysis : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., ethers) if the 2-hydroxyethoxy group is not critical to bioactivity .

Basic: How can researchers validate the compound’s biological activity in enzyme inhibition assays?

Answer:

- Enzyme Selection : Target enzymes (e.g., kinases or proteases) with known sensitivity to benzamide derivatives. Use recombinant proteins for consistency .

- Assay Conditions : Optimize pH (7.4), temperature (37°C), and cofactor concentrations (e.g., Mg2+ for ATP-dependent enzymes). Include positive controls (e.g., staurosporine for kinases) .

- Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Replicate experiments (n=3) to ensure statistical significance (p<0.05) .

Advanced: What computational methods are effective for predicting the compound’s binding modes to biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., COX-2 or EGFR). The trifluoromethoxy group’s electronegativity enhances hydrophobic binding in active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- QSAR Modeling : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on activity using Random Forest or SVM algorithms. Training sets should include analogs from PubChem .

Basic: What are the key differences between this compound and structurally similar benzamide derivatives (e.g., N-(4-chlorophenethyl)-4-nitrobenzamide)?

Answer:

- Functional Groups : The 2-hydroxyethoxycyclopentyl group enhances solubility in polar solvents (e.g., EtOH) compared to chlorophenethyl analogs .

- Bioactivity : Trifluoromethoxy substituents increase metabolic stability vs. nitro groups, which are prone to reduction in vivo .

- Synthetic Complexity : Cyclopentylmethylation requires stereoselective methods, while phenethyl derivatives are accessible via straightforward amidation .

Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?

Answer:

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) .

- Buffer Compatibility : Ensure assay buffers (e.g., PBS vs. HEPES) do not precipitate the compound. Use DLS to check for aggregation .

- Cell Permeability : Adjust cell lines (e.g., HEK293 vs. HeLa) to account for efflux pump expression (e.g., P-gp), which may reduce intracellular concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.